molecular formula C9H5ClF4O2 B14023940 Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate

Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B14023940
M. Wt: 256.58 g/mol
InChI Key: WHBORJIJQALXBL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate typically involves the introduction of the chloro, fluoro, and trifluoromethyl groups onto a benzoate ester. One common method is the Friedel-Crafts acylation followed by halogenation and trifluoromethylation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like trifluoromethyl iodide (CF3I) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like halogen exchange reactions and the use of specialized fluorinating agents to achieve the desired substitution pattern on the benzoate ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted benzoates, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-methyl-3-(trifluoromethyl)benzoate
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-5-(trifluoromethyl)aniline

Uniqueness

Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate is unique due to the specific arrangement of chloro, fluoro, and trifluoromethyl groups on the benzoate ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H5ClF4O2

Molecular Weight

256.58 g/mol

IUPAC Name

methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5ClF4O2/c1-16-8(15)5-2-4(10)3-6(7(5)11)9(12,13)14/h2-3H,1H3

InChI Key

WHBORJIJQALXBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)F

Origin of Product

United States

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